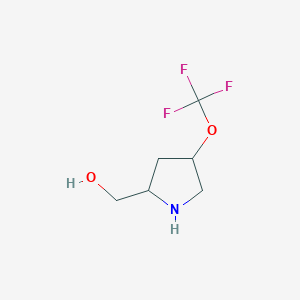
(4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethoxy group and a hydroxymethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol typically involves the introduction of the trifluoromethoxy group and the hydroxymethyl group onto a pyrrolidine ring. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Starting from a pyrrolidine derivative, the trifluoromethoxy group can be introduced via nucleophilic substitution reactions.
Reduction: The hydroxymethyl group can be introduced by reducing a corresponding carbonyl compound, such as an aldehyde or ketone.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
(4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, potentially forming different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce various functional groups.
科学的研究の応用
(4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol may have applications in various fields, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the production of pharmaceuticals or other chemical products.
作用機序
The mechanism of action for (4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biological pathways, or affecting cellular processes.
類似化合物との比較
Similar Compounds
(4-Methoxy-pyrrolidin-2-yl)-methanol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(4-Fluoromethoxy-pyrrolidin-2-yl)-methanol: Similar structure but with a fluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
特性
分子式 |
C6H10F3NO2 |
|---|---|
分子量 |
185.14 g/mol |
IUPAC名 |
[4-(trifluoromethoxy)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)12-5-1-4(3-11)10-2-5/h4-5,10-11H,1-3H2 |
InChIキー |
GHCDSGXJFALSBD-UHFFFAOYSA-N |
正規SMILES |
C1C(CNC1CO)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















